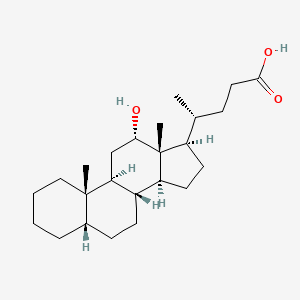
12alpha-Hydroxy-5beta-cholan-24-oic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12alpha-Hydroxy-5beta-cholan-24-oic acid is a bile acid derivative that plays a significant role in the metabolism of cholesterol. It is a 3-oxo-5beta-steroid that is structurally related to 7-deoxycholic acid, with a hydroxy group at position 12 and a carboxylic acid group at position 24 . This compound is known for its involvement in various biological processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12alpha-Hydroxy-5beta-cholan-24-oic acid typically involves the oxidation of 7-deoxycholic acid. The hydroxy group at position 3 undergoes formal oxidation to form the corresponding ketone . The reaction conditions often include the use of oxidizing agents such as chromium trioxide or potassium permanganate in an acidic medium.
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial cultures that can selectively oxidize specific positions on the steroid nucleus. This method is advantageous due to its specificity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: 12alpha-Hydroxy-5beta-cholan-24-oic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group at position 12 can be oxidized to form a ketone.
Reduction: The ketone group at position 3 can be reduced back to a hydroxy group.
Substitution: The carboxylic acid group at position 24 can participate in esterification reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alcohols in the presence of acid catalysts for esterification.
Major Products Formed:
Oxidation: Formation of 12-keto derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Formation of esters at the carboxylic acid group.
Scientific Research Applications
12alpha-Hydroxy-5beta-cholan-24-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its role in cholesterol metabolism and bile acid biosynthesis.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of 12alpha-Hydroxy-5beta-cholan-24-oic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with nuclear receptors such as farnesoid X receptor (FXR) and liver X receptor (LXR), which regulate bile acid and cholesterol metabolism.
Pathways Involved: It modulates the expression of genes involved in bile acid synthesis, transport, and detoxification, thereby influencing cholesterol homeostasis and liver function.
Comparison with Similar Compounds
7-Deoxycholic Acid: A precursor in the synthesis of 12alpha-Hydroxy-5beta-cholan-24-oic acid.
Cholic Acid: Another bile acid with similar structural features but different functional groups.
Chenodeoxycholic Acid: Shares the bile acid backbone but differs in the position and number of hydroxy groups.
Uniqueness: this compound is unique due to its specific hydroxy and ketone functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with nuclear receptors and modulate gene expression sets it apart from other bile acids .
Properties
Molecular Formula |
C24H40O3 |
|---|---|
Molecular Weight |
376.6 g/mol |
IUPAC Name |
(4R)-4-[(5S,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O3/c1-15(7-12-22(26)27)18-10-11-19-17-9-8-16-6-4-5-13-23(16,2)20(17)14-21(25)24(18,19)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18-,19+,20+,21+,23+,24-/m1/s1 |
InChI Key |
OBUOWZOYJNAMCZ-VSRDABHLSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCCC4)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


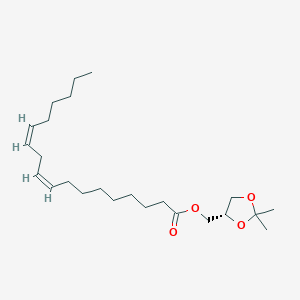
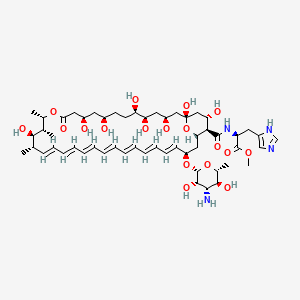
![Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate](/img/structure/B15293972.png)
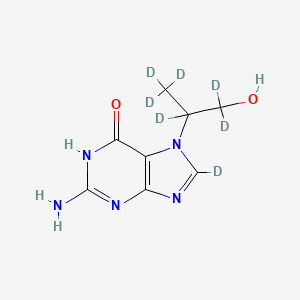
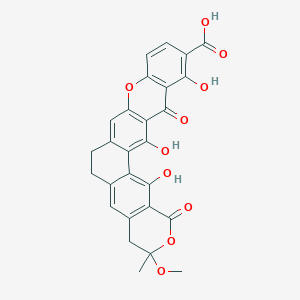
![alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester](/img/structure/B15293990.png)
![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-deuterio-2-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-oxobutanoic acid;hydrate](/img/structure/B15293992.png)

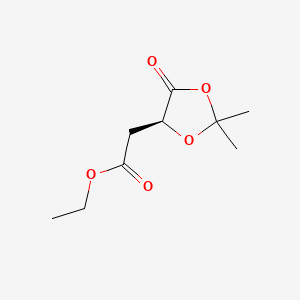
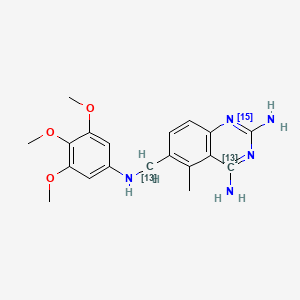
![3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid](/img/structure/B15294011.png)
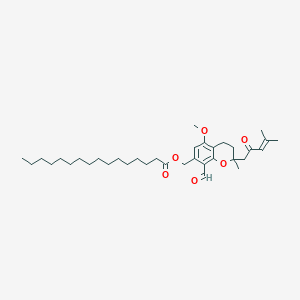
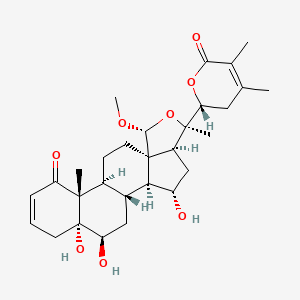
![N-(4-chlorophenyl)-N'-[[5-(hydroxymethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B15294034.png)
